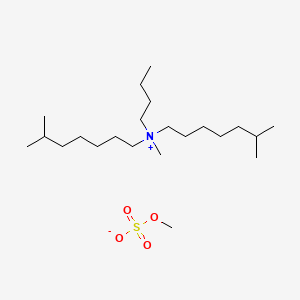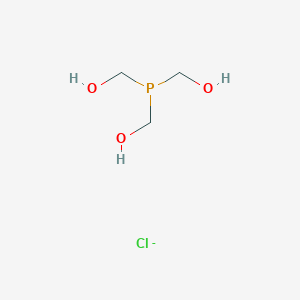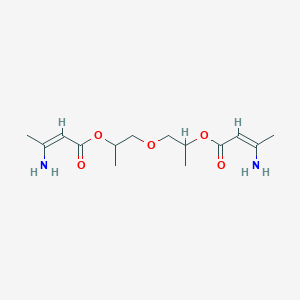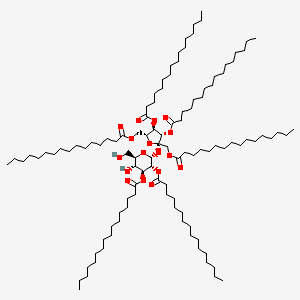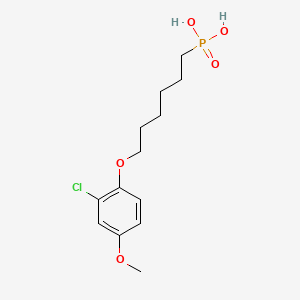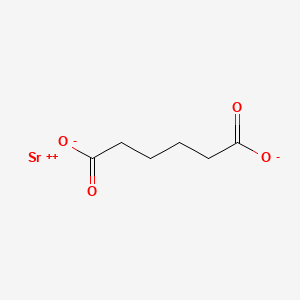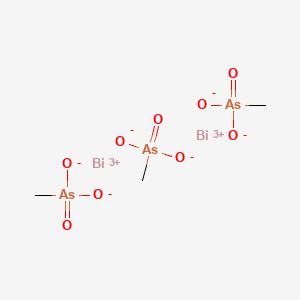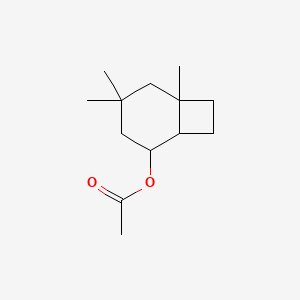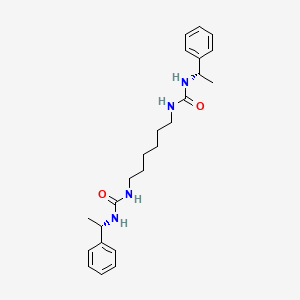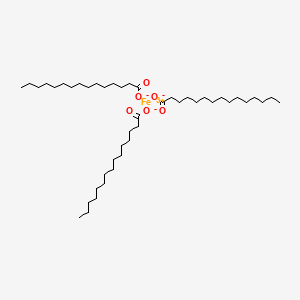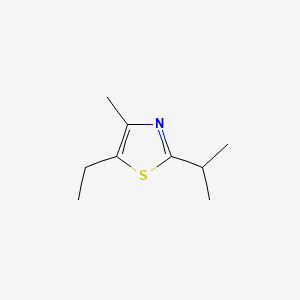
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
The synthesis of thiazole derivatives typically involves cyclization reactions. One common method for preparing thiazole compounds is the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as KOH . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters using DBU/EtOH . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions often occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Thiazoles are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- involves its interaction with biological targets. Thiazole rings can activate or inhibit biochemical pathways by binding to enzymes or receptors . The aromaticity of the thiazole ring allows it to participate in various molecular interactions, influencing the activity of the compound in biological systems.
Comparison with Similar Compounds
Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thiazole, 4-methyl-2-(1-methylethyl)-: This compound has a similar structure but differs in the position of the ethyl group.
Thiazole, 4-ethyl-2-methyl-: Another similar compound with variations in the substitution pattern.
The uniqueness of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
53498-31-0 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
AYEGWZGUAQDVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



